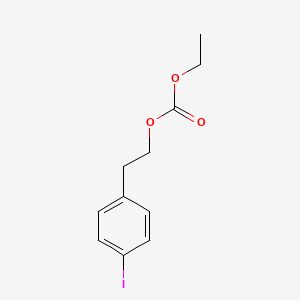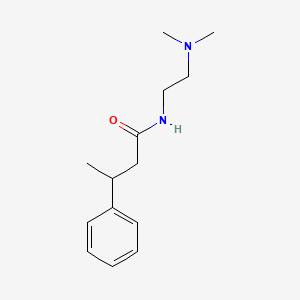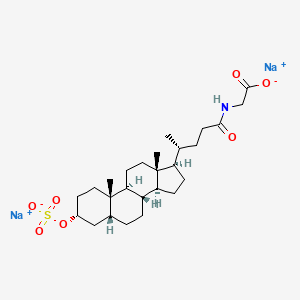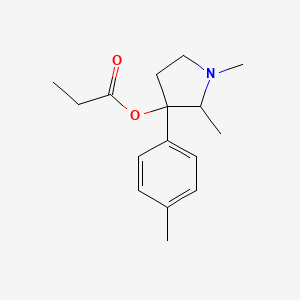
1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is a heterocyclic organic compound It is characterized by a pyrrolidine ring substituted with methyl groups and a p-tolyl group, along with a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate typically involves the reaction of 1,2-dimethylpyrrolidine with p-tolylmagnesium bromide, followed by esterification with propionic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol acetate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol butyrate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol valerate
Uniqueness
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is unique due to its specific ester group, which influences its reactivity and biological activity. The propionate ester provides distinct properties compared to other esters, affecting its solubility, stability, and interaction with biological systems.
Properties
CAS No. |
69552-07-4 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
[1,2-dimethyl-3-(4-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-8-6-12(2)7-9-14/h6-9,13H,5,10-11H2,1-4H3 |
InChI Key |
ROOQMFGONPGNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


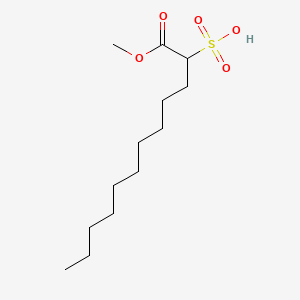
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
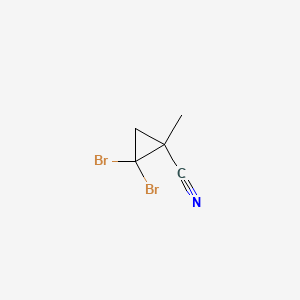
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
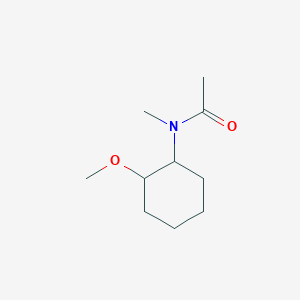
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
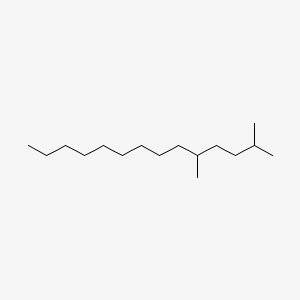
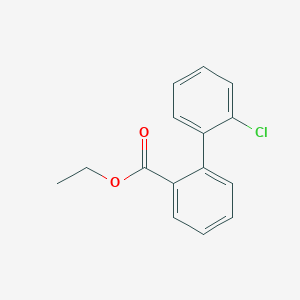
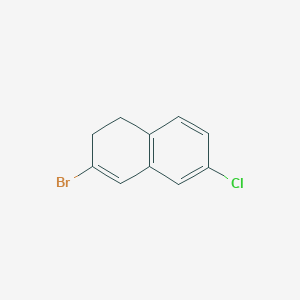
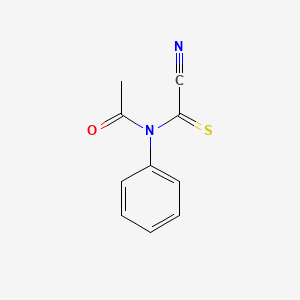
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
